2-Methoxybenzamide

Catalog No.
S1533827
CAS No.
2439-77-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzamide

CAS Number

2439-77-2

Product Name

2-Methoxybenzamide

IUPAC Name

2-methoxybenzamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

MNWSGMTUGXNYHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N

Solubility

0.02 M

Synonyms

2-Methoxy-benzamide; o-Methoxy-benzamide; o-Anisamide; NSC 84232; Orthopramide; o-Methoxybenzamide

Canonical SMILES

COC1=CC=CC=C1C(=O)N

Chemical Supplier Information

2-Methoxybenzamide is available from a number of chemical suppliers and is typically sold for research purposes. These suppliers provide information on the chemical's properties, including its CAS number, formula, and solubility [, ].

Current Research Availability

Future Research Potential

2-Methoxybenzamide's chemical structure contains a functional group (amide) commonly found in many biologically active molecules. This suggests potential for future research into its biological properties and applications [].

2-Methoxybenzamide is an organic compound characterized by the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of approximately 151.16 g/mol. It is a derivative of benzamide, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is notable for its diverse applications in medicinal chemistry, material science, and agriculture, particularly in the development of herbicides and anticancer agents .

  • Oxidation: The methoxy group can be oxidized to form corresponding quinones. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: The amide group can be reduced to form amines, typically using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The methoxy group can engage in nucleophilic substitution reactions, often utilizing halogenating agents like bromine or chlorine under controlled conditions .

Major Products

  • From Oxidation: Quinones and related compounds.
  • From Reduction: Amines and derivatives.
  • From Substitution: Halogenated benzamides and other substituted derivatives.

2-Methoxybenzamide has been studied for its biological activity, particularly its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers. The compound targets the Smoothened protein, disrupting the signaling cascade and leading to antiproliferative effects against certain cancer cell lines .

The synthesis of 2-Methoxybenzamide can be accomplished through several methods:

  • Reaction with Ammonia: A common method involves reacting 2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride. This reaction typically occurs under reflux conditions.
  • Alternative Methods: Other synthetic routes may involve different reagents or conditions to optimize yield and purity, including crystallization and purification steps .

The applications of 2-Methoxybenzamide are extensive:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly those with potential anticancer properties.
  • Agriculture: Derivatives have been identified as lead compounds for developing bleaching herbicides.
  • Material Science: Used in producing various materials and as an intermediate in synthesizing other chemical compounds .

Research has focused on the interactions of 2-Methoxybenzamide with various biological targets. Notably, its inhibitory effects on the Hedgehog signaling pathway have been documented, suggesting potential therapeutic applications in oncology. Studies have indicated that modifications of the compound can enhance its biological activity, leading to ongoing investigations into its derivatives .

Several compounds share structural similarities with 2-Methoxybenzamide. A comparison highlights their unique properties:

Compound NameStructural FeaturesBiological Activity
3-MethoxybenzamideMethoxy group at meta positionLess potent Hedgehog pathway inhibitor
4-MethoxybenzamideMethoxy group at para positionLimited biological activity
BenzamideNo methoxy substitutionBasic amide functionality
AnisamideMethoxy group at para positionSimilar pharmacological effects

Uniqueness of 2-Methoxybenzamide

2-Methoxybenzamide's unique positioning of the methoxy group at the ortho position enhances its interaction with biological targets compared to its analogs, making it a more effective inhibitor of specific pathways like Hedgehog signaling .

XLogP3

0.8

LogP

0.86 (LogP)

UNII

WRY8DDN8YC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27193-81-3
2439-77-2

Wikipedia

2-methoxybenzamide

Dates

Modify: 2023-08-15

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